molecular formula C8H5BrFN B1290570 2-(3-Bromo-5-fluorophenyl)acetonitrile CAS No. 305800-58-2

2-(3-Bromo-5-fluorophenyl)acetonitrile

Cat. No. B1290570
CAS RN: 305800-58-2
M. Wt: 214.03 g/mol
InChI Key: FSKMLBLIAOVQCF-UHFFFAOYSA-N
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Description

The compound "2-(3-Bromo-5-fluorophenyl)acetonitrile" is a halogenated nitrile with potential applications in various chemical syntheses. While the provided papers do not directly discuss this specific compound, they do provide insights into similar halogenated nitriles and their properties, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of halogenated acetonitriles can be approached through various methods. For instance, the preparation of 4-(2-Bromoacetyl)-3-fluorophenylboronic acid involves a Grignard reaction, protection of the carbonyl group, another Grignard reaction, and a substitution by a borono group, followed by bromination . This method could potentially be adapted for the synthesis of "2-(3-Bromo-5-fluorophenyl)acetonitrile" by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of halogenated acetonitriles is characterized by the presence of a cyano group attached to a halogen-substituted phenyl ring. The structure of a related compound, 2-amino-4-(3-bromophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, was determined using single-crystal X-ray diffraction, which showed intermolecular hydrogen interactions within the crystal lattice . These structural analyses are crucial for understanding the reactivity and properties of the compounds.

Chemical Reactions Analysis

The reactivity of halogenated acetonitriles can be quite diverse. For example, the electrolytic reduction of 1-fluoro-2-arylvinyl phenyl sulphones in acetonitrile leads to the formation of 1-fluoro-2-aryl-ethylenes and arylethylenes . Additionally, the halodeboronation of aryl boronic acids has been shown to be an effective method for synthesizing halogenated benzonitriles . These reactions highlight the potential transformations that "2-(3-Bromo-5-fluorophenyl)acetonitrile" could undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated acetonitriles can be inferred from related compounds. For instance, the optical, thermal, and electroluminescence properties of 2-(1H-indol-3-yl)acetonitrile based fluorophores were studied, showing high fluorescence quantum yield and good thermal stability, which could be relevant for OLED applications . Theoretical calculations, such as DFT and TDDFT, are used to analyze the equilibrium geometry, vibrational, and NMR spectra, providing insights into the chemical reactivity and molecular descriptors of these compounds .

Safety and Hazards

The compound is classified as hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has hazard statements including H301, H315, H319, H332, H335 indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .

properties

IUPAC Name

2-(3-bromo-5-fluorophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFN/c9-7-3-6(1-2-11)4-8(10)5-7/h3-5H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSKMLBLIAOVQCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)Br)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Bromo-5-fluorophenyl)acetonitrile

CAS RN

305800-58-2
Record name 2-(3-bromo-5-fluorophenyl)acetonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a solution of 3-bromo-5-fluorobenzyl bromide (3.2 g, 0.0112 mole) in 1,4-dioxane (20 mL) was added a solution of KCN (0.82 g, 0.013 mole) in H2O (5 mL) and EtOH (5 mL), refluxed for 2 hours, extracted with ether, washed with brine, dried over MgSO4, and concentrated. Column chromatography was performed using hexane/ethyl acetate (19:1). 3-Bromo-5-fluorophenylacetonitrile was obtained was a colorless oil: 1H NMR (DMSO-d6) δ 4.15 (s, 2H), 7.29 (d, 1H, J=9.37 Hz), 7.47 (s, 1H), 7.55 (d, 1H, J=8.45 Hz); MS(EI) M+m/z 213; Anal. Calc. For C8H5BrFN: C, 44.89; H, 2.35; N, 6.54. Found: C, 44.88; H, 2.32; N, 6.46.
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3.2 g
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0.82 g
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20 mL
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5 mL
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5 mL
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Synthesis routes and methods II

Procedure details

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